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Compound of Interest

Compound Name: Ixazomib-13C2,15N

Cat. No.: B15582975

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization
of the isotopically labeled proteasome inhibitor, Ixazomib-13C2,15N. This stable isotope-
labeled internal standard is crucial for quantitative bioanalytical assays, such as mass
spectrometry-based pharmacokinetic studies, enabling precise measurement of Ixazomib in
biological matrices.

Introduction to Ixazomib

Ixazomib is the first orally administered proteasome inhibitor approved for the treatment of
multiple myeloma. It reversibly inhibits the chymotrypsin-like activity of the 35 subunit of the
20S proteasome, a key component of the ubiquitin-proteasome pathway that is critical for the
degradation of proteins involved in cell cycle regulation and survival. By inhibiting the
proteasome, Ixazomib disrupts protein homeostasis, leading to apoptosis in cancer cells. The
development of isotopically labeled analogs like Ixazomib-13C2,15N is essential for the
accurate clinical and preclinical assessment of this important therapeutic agent.

Synthetic Pathway

The synthesis of Ixazomib-13C2,15N follows the established synthetic route for unlabeled
Ixazomib, utilizing an isotopically labeled precursor, Glycine-13C2,15N. The core of the
synthesis involves the coupling of two key intermediates: N-(2,5-dichlorobenzoyl)glycine-
13C2,15N and a chiral boronic acid derivative of (1R)-1-amino-3-methylbutane.
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The overall synthetic workflow can be visualized as follows:
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Caption: Synthetic workflow for Ixazomib-13C2,15N.

Experimental Protocols

The following sections detail the experimental procedures for the key steps in the synthesis of
Ixazomib-13C2,15N.

Synthesis of N-(2,5-dichlorobenzoyl)glycine-13C2,15N
(Intermediate 1)

This procedure outlines the acylation of isotopically labeled glycine.
Materials:

e Glycine-13C2,15N

e 2,5-Dichlorobenzoyl chloride

e Sodium hydroxide (NaOH)
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Dichloromethane (DCM)

Hydrochloric acid (HCI)

Water

Procedure:

Dissolve Glycine-13C2,15N (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).

Cool the mixture to 0-5 °C in an ice bath.

In a separate flask, dissolve 2,5-dichlorobenzoyl chloride (1.05 eq) in dichloromethane.

Add the solution of 2,5-dichlorobenzoyl chloride dropwise to the labeled glycine solution
while maintaining the temperature between 0-5 °C and stirring vigorously.

After the addition is complete, allow the reaction to warm to room temperature and stir for an
additional 2-4 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-
mass spectrometry (LC-MS).

Upon completion, acidify the aqueous layer with HCI to precipitate the product.

Filter the precipitate, wash with cold water, and dry under vacuum to yield N-(2,5-
dichlorobenzoyl)glycine-13C2,15N as a solid.

Coupling of N-(2,5-dichlorobenzoyl)glycine-13C2,15N
with (1R)-1-amino-3-methylbutyl boronic acid pinanediol
ester

This step forms the core peptide bond of the Ixazomib molecule.

Materials:

N-(2,5-dichlorobenzoyl)glycine-13C2,15N
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¢ (1R)-1-amino-3-methylbutyl boronic acid pinanediol ester trifluoroacetate salt

o 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate (HATU) or a similar peptide coupling agent

e N,N-Diisopropylethylamine (DIPEA)

e Anhydrous N,N-Dimethylformamide (DMF)
o Ethyl acetate

e Saturated aqueous sodium bicarbonate

e Brine

Procedure:

Dissolve N-(2,5-dichlorobenzoyl)glycine-13C2,15N (1.0 eq) in anhydrous DMF.

e Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room
temperature.

e Add (1R)-1-amino-3-methylbutyl boronic acid pinanediol ester trifluoroacetate salt (1.1 eq) to
the reaction mixture.

 Stir the reaction mixture at room temperature for 12-18 hours.
e Monitor the reaction progress by TLC or LC-MS.

» Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with
saturated aqueous sodium bicarbonate solution and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by column chromatography on silica gel to yield the protected
Ixazomib-13C2,15N.
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Deprotection of the Boronic Acid

The final step involves the removal of the pinanediol protecting group to yield Ixazomib-
13C2,15N.

Materials:

Protected Ixazomib-13C2,15N

Isobutylboronic acid

HCI in methanol

Pentane or hexane

Dichloromethane

Procedure:

o Dissolve the protected Ixazomib-13C2,15N (1.0 eq) in a mixture of dichloromethane and
methanol.

e Add isobutylboronic acid (1.5 eq) and a solution of HCI in methanol.

 Stir the mixture at room temperature for 2-4 hours.

e Monitor the deprotection by LC-MS.

e Upon completion, concentrate the reaction mixture under reduced pressure.
 Triturate the residue with pentane or hexane to precipitate the product.

« Filter the solid and dry under vacuum to afford Ixazomib-13C2,15N.

Characterization Data

The successful synthesis and isotopic labeling of Ixazomib-13C2,15N are confirmed through
various analytical techniques.
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Mass Spectrometry

Mass spectrometry is a primary technique for confirming the incorporation of the stable
isotopes. The mass spectrum will show a molecular ion peak corresponding to the mass of
Ixazomib-13C2,15N.

Parameter Value

Molecular Formula C1213C2H19BCI2°N204
Monoisotopic Mass 409.0886 u

Expected [M+H]* 410.0959 u

A pharmacokinetic study has reported the use of a 13Co-labeled Ixazomib as an internal
standard, providing the following mass transition pairs for detection via multiple reaction
monitoring (MRM)[1]:

Analyte Mass Transition (m/z)
Ixazomib 343.1 - 109.0
13Co-Ixazomib (Internal Standard) 352.1 - 115.0

For Ixazomib-13C2,°N, a similar MRM method would be developed, and the precursor and
product ions would be shifted accordingly based on the positions of the isotopic labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the precise location of the isotopic labels within the
molecule.

e 13C NMR: The spectrum will show enhanced signals for the two carbon atoms of the glycine
moiety due to the 3C enrichment. The chemical shifts will be consistent with the structure of
Ixazomib, but the peak intensities for the labeled carbons will be significantly higher than
those of the natural abundance 13C signals.
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o 1N NMR: The spectrum will exhibit a signal corresponding to the nitrogen atom of the
glycine amide, confirming the incorporation of the >N label.

e 1H NMR: The protons attached to the 3C-labeled carbons will show coupling to 13C, resulting
in the splitting of their signals into doublets ((JCH coupling). This provides further
confirmation of the label positions.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the characterization of synthesized
Ixazomib-13C2,15N.
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Caption: Characterization workflow for Ixazomib-13C2,15N.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of
Ixazomib-13C2,15N. The synthetic strategy leverages the well-established chemistry for
unlabeled Ixazomib, incorporating a commercially available isotopically labeled glycine
precursor. The described characterization methods, particularly mass spectrometry and NMR
spectroscopy, are essential for verifying the successful and specific incorporation of the *3C and
15N isotopes. The availability of this stable isotope-labeled internal standard is paramount for
the robust and accurate quantification of Ixazomib in complex biological samples, thereby
supporting its continued development and clinical use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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